Product packaging for Methyl 4-oxocyclopent-2-enecarboxylate(Cat. No.:CAS No. 59895-12-4)

Methyl 4-oxocyclopent-2-enecarboxylate

Cat. No.: B1625724
CAS No.: 59895-12-4
M. Wt: 140.14 g/mol
InChI Key: QDKYIPFAXJYMLU-UHFFFAOYSA-N
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Description

Methyl 4-oxocyclopent-2-enecarboxylate is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1625724 Methyl 4-oxocyclopent-2-enecarboxylate CAS No. 59895-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYIPFAXJYMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547698
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59895-12-4
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Synthon Equivalence in Organic Synthesis

The utility of Methyl 4-oxocyclopent-2-enecarboxylate as a synthetic intermediate is deeply rooted in its distinct structural and electronic properties. The molecule features a five-membered ring containing an α,β-unsaturated ketone, a functionality that renders the β-carbon electrophilic and susceptible to conjugate addition reactions. libretexts.orgmasterorganicchemistry.com This inherent reactivity allows for the stereocontrolled introduction of a wide variety of nucleophiles, a key step in the elaboration of more complex structures.

In the context of retrosynthetic analysis, this compound serves as a powerful synthon. A synthon is a conceptual fragment that represents a potential starting material in the reverse-synthetic direction. This compound is a synthon for a 1,4-dicarbonyl compound, a common motif in many natural products. By disconnecting a target molecule at strategic bonds, chemists can often trace back to a cyclopentenone precursor, simplifying the synthetic challenge. For instance, in the synthesis of prostaglandins (B1171923), the complex target can be retrosynthetically disconnected to reveal a simpler cyclopentenone core, which can be constructed from or is a derivative of this compound. oup.comlibretexts.org

The molecule's functionality also allows for a range of chemical transformations. The ketone can be reduced or participate in aldol (B89426) reactions, while the double bond can be hydrogenated or functionalized through various addition reactions. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups. This confluence of reactive sites within a compact framework is what makes this compound a highly valued building block in the synthetic chemist's toolbox.

Historical Context and Evolution of Its Synthetic Utility

The rise of Methyl 4-oxocyclopent-2-enecarboxylate and related cyclopentenones is intrinsically linked to the development of synthetic methods for their preparation and the increasing demand for efficient routes to complex natural products. Early syntheses of cyclopentenones were often lengthy and lacked stereocontrol. However, the discovery and refinement of reactions such as the Nazarov cyclization provided more direct access to this important class of compounds.

A significant breakthrough in the synthesis of functionalized cyclopentenones, including precursors to this compound, was the Piancatelli rearrangement, discovered in 1976. wikipedia.org This acid-catalyzed rearrangement of 2-furylcarbinols provides a stereoselective route to 4-hydroxycyclopentenones, which can be further elaborated. wikipedia.orgnih.gov This methodology opened up new avenues for the synthesis of these valuable intermediates from readily available starting materials.

The synthetic utility of cyclopentenones, and by extension this compound, truly blossomed with their application in the total synthesis of prostaglandins (B1171923), a class of biologically active lipids. The seminal work of E.J. Corey and his group in the late 1960s established a general strategy for prostaglandin (B15479496) synthesis that utilized a cyclopentane (B165970) framework. caltech.edunih.gov Subsequent refinements and alternative approaches often relied on cyclopentenone intermediates, solidifying their importance in the field. oup.com Similarly, the synthesis of jasmonates, a family of plant hormones, has also heavily featured cyclopentenone precursors. nih.govresearchgate.net Over the decades, the development of new catalytic methods, including asymmetric reactions, has further expanded the synthetic repertoire available for manipulating these building blocks, allowing for the enantioselective synthesis of complex targets. nih.gov

Overview of Its Role As a Key Intermediate in Complex Molecule Construction

Established Multi-Step Synthetic Sequences

Traditional approaches to this compound and its derivatives often rely on well-established, multi-step reaction sequences. These methods, while robust, typically involve the careful selection of starting materials and a series of chemical transformations to construct the cyclopentenone core and introduce the required functional groups.

Precursor Identification and Derivatization Strategies

The successful synthesis of the target molecule is critically dependent on the selection of appropriate precursors. One of the most prominent strategies involves the use of furan (B31954) derivatives, which can be sourced from renewable biomass. wikipedia.orgrsc.org Specifically, 2-furylcarbinols are key starting materials that can be transformed into 4-hydroxycyclopentenone derivatives through an acid-catalyzed rearrangement. wikipedia.org These precursors can be derived from compounds like furfural, which is readily available from agricultural waste. wikipedia.org

Another important class of precursors are divinyl ketones, which are central to the Nazarov cyclization reaction for forming cyclopentenones. wikipedia.orgorganic-chemistry.org The synthesis of these divinyl ketones often requires multiple steps to assemble the diene and ketone functionalities in the correct arrangement for the subsequent cyclization.

In some established routes, acyclic diesters serve as precursors for the construction of the cyclopentane ring via intramolecular condensation reactions like the Dieckmann cyclization. This method involves the base-mediated cyclization of a 1,6-diester to form a five-membered β-keto ester, which is a direct precursor to the cyclopentanone (B42830) ring system.

Key Cyclization and Functionalization Steps

The central transformation in many established syntheses is the cyclization reaction that forms the five-membered ring. The Piancatelli rearrangement is a key acid-catalyzed process that converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov This reaction proceeds via a 4π-electrocyclic ring closure and is known for its high stereochemical control, typically yielding the trans isomer. nih.gov The resulting 4-hydroxycyclopentenone can then be further functionalized.

The Nazarov cyclization is another fundamental ring-closing reaction that utilizes divinyl ketones as substrates. wikipedia.orgorganic-chemistry.org This reaction is typically promoted by a Lewis acid or a protic acid and also proceeds through an electrocyclic mechanism to form the cyclopentenone ring. wikipedia.org

For syntheses starting from acyclic precursors, the Dieckmann cyclization is a crucial step. This intramolecular Claisen condensation of a diester, such as a derivative of adipic acid, in the presence of a strong base, leads to the formation of a cyclic β-keto ester. This intermediate can then be further manipulated to introduce the double bond and afford the final enone structure.

Novel and Efficient Synthetic Routes

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and sustainable methods for the synthesis of this compound and related compounds. These novel routes often employ catalysis and advanced reaction technologies to overcome the limitations of traditional methods.

Catalytic Approaches (e.g., Transition Metal Catalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of cyclopentenones. Various metals have been shown to catalyze key bond-forming reactions, leading to more direct and selective routes.

Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals has been demonstrated as a versatile method for producing cyclopentenones. organic-chemistry.org Similarly, palladium catalysis is employed in the α,β-dehydrogenation of ketones via their zinc enolates to furnish the enone functionality. organic-chemistry.org Nickel-catalyzed cycloadditions of enals and alkynes provide a direct route to cyclopentenols, which can be subsequently oxidized to the corresponding cyclopentenones. organic-chemistry.org Gold(I) catalysts, often in the presence of a proton source, have also been utilized for the synthesis of substituted 2-cyclopentenones. organic-chemistry.org

The Pauson-Khand reaction, a well-known method for synthesizing cyclopentenones from an alkene, an alkyne, and carbon monoxide, has traditionally been mediated by cobalt complexes. thieme-connect.com However, modern variations have explored the use of other transition metal catalysts to improve efficiency and expand the reaction's scope. thieme-connect.com

Catalyst TypePrecursor(s)Key TransformationReference(s)
Rhodium4-AlkynalsIntramolecular Hydroacylation organic-chemistry.org
PalladiumKetone Zinc Enolatesα,β-Dehydrogenation organic-chemistry.org
NickelEnals and AlkynesCycloaddition organic-chemistry.org
Gold(I)DienonesCyclization organic-chemistry.org
CobaltAlkenes, Alkynes, COPauson-Khand Reaction thieme-connect.com

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has provided a green and often highly stereoselective alternative to metal-based catalysts. For the synthesis of cyclopentenone derivatives, organocatalytic approaches have been particularly successful in controlling the stereochemistry of the final product.

Chiral Brønsted acids have been employed to catalyze the asymmetric Piancatelli reaction, yielding valuable aminocyclopentenones with high enantioselectivity. nih.gov This demonstrates the potential of organocatalysis to not only promote the desired cyclization but also to introduce chirality in a controlled manner.

Furthermore, organocatalytic Michael additions to cyclopentenone precursors are a key strategy for introducing substituents at specific positions. These reactions can be designed to be highly enantioselective, providing access to chiral building blocks for more complex molecules.

Organocatalyst TypeReaction TypeKey FeatureReference(s)
Chiral Brønsted AcidAsymmetric Piancatelli ReactionHigh Enantioselectivity nih.gov
Chiral AminesMichael AdditionAsymmetric C-C bond formation

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has gained significant traction as a technology for the safe, efficient, and scalable synthesis of chemical compounds. A notable example is the development of a multi-step continuous flow process for a highly functionalized cyclopentenone building block. durham.ac.ukacs.org This approach starts from the readily available and inexpensive carbohydrate, D-glucono-1,5-lactone. durham.ac.ukscite.ai

The process involves a sequence of reactions including peracetylation, elimination, and a base-mediated ring opening and rearrangement, all carried out in a continuous flow system. durham.ac.uk This methodology offers several advantages over traditional batch synthesis, including improved safety by minimizing the accumulation of unstable intermediates, enhanced heat and mass transfer, and the potential for automation and high-throughput production. durham.ac.ukacs.org The use of immobilized reagents and in-line extraction further streamlines the process, making it a more sustainable and efficient route to valuable cyclopentenone derivatives. durham.ac.uk

Green Chemistry Principles in Compound Synthesis

The pursuit of greener synthetic routes to this compound is centered on minimizing waste, reducing energy consumption, and utilizing renewable resources. A prominent and promising approach involves the use of biomass-derived starting materials, such as furfural, which can be converted into cyclopentenone structures through catalytic rearrangements. rsc.orgrsc.orgutwente.nl The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, stands out as a key reaction in this context. mdpi.comrsc.orgclockss.org

Atom Economy and Step Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netresearchgate.net Rearrangement reactions, such as the Piancatelli rearrangement, are inherently atom-economical as they ideally involve the reorganization of atoms within a molecule without the loss of any atoms, leading to a theoretical atom economy of 100%. researchgate.net

Table 1: Theoretical Atom Economy for a Proposed Synthesis of this compound via Piancatelli Rearrangement

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Piancatelli Rearrangement2-Furylcarbinol derivative4-Hydroxycyclopentenone derivativeH₂O~90% (if dehydration occurs)
Oxidation4-Hydroxycyclopentenone derivative4-Oxocyclopentenone derivativeH₂O~90%
EsterificationCarboxylic acid precursor, MethanolThis compoundH₂O~86%
Overall Furfural, Reagents, Methanol This compound Multiple H₂O, salts Lower than individual steps

Note: The table presents a simplified, theoretical analysis. Actual atom economy will depend on the specific reagents and reaction pathways employed.

Solvent-Free or Environmentally Benign Solvent Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids, or ideally, conducting reactions under solvent-free conditions. rsc.org

Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or by simply heating the neat reactants, represent an ideal scenario from a green chemistry perspective. researchgate.netorgsyn.org For instance, the synthesis of various organic compounds, including those with cyclic structures, has been successfully demonstrated under solvent-free conditions, leading to reduced waste, shorter reaction times, and simpler work-up procedures. rsc.orgresearchgate.netorgsyn.org While specific examples for the solvent-free synthesis of this compound are not extensively documented, the principles have been applied to the synthesis of related cyclopentenone structures, suggesting the feasibility of this approach. rsc.org

Table 2: Comparison of Reaction Conditions for Cyclopentenone Synthesis

MethodSolventCatalystTemperature (°C)Reported Yields (%)Reference
Piancatelli RearrangementAcetone-WaterStrong AcidHeatingGood mdpi.com
Reductive Rearrangement of FurfuralWaterCopper-based150-200~50 (for Cyclopentanone) utwente.nl
Biphasic CatalysisToluene-WaterBimetallic (Pt/Co)18075 (for Cyclopentanone) rsc.org
Solvent-Free HAA ReactionNonepara-Toluene sulfonic acid6092 (for a related C-C coupling) rsc.org
Aza-Piancatelli RearrangementAcetonitrile (B52724)Dysprosium(III) trifluoromethanesulfonate2583

Note: This table provides examples for the synthesis of cyclopentanone and related derivatives, illustrating the range of conditions and the potential for applying these to the synthesis of this compound.

Nucleophilic Additions and Conjugate Additions

The presence of two primary electrophilic sites—the carbonyl carbon (C4) and the β-carbon of the unsaturated system (C2)—governs the regioselectivity of nucleophilic attacks. The choice of nucleophile and reaction conditions determines whether a direct (1,2) addition to the ketone or a conjugate (1,4) addition to the enone occurs.

Organometallic reagents are a cornerstone of carbon-carbon bond formation, and their reaction with this compound is highly dependent on the nature of the metal. "Hard" nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), tend to react via direct 1,2-addition to the most electrophilic carbonyl group. This reaction leads to the formation of a tertiary alcohol at the C4 position.

In contrast, "soft" nucleophiles, most notably organocuprates (R₂CuLi), also known as Gilman reagents, preferentially undergo conjugate 1,4-addition (Michael addition). This involves the addition of the nucleophile to the β-carbon of the α,β-unsaturated system, which generates a transient enolate. Subsequent protonation of the enolate intermediate yields a 3-substituted cyclopentanone derivative. This selectivity is crucial for syntheses where the preservation of the ketone is desired for further transformations.

Reagent TypeCommon ExamplesAddition TypePrimary Product with this compound

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, and rearrangement reactions are fundamental transformations in organic synthesis. This compound and its derivatives are capable of participating in several such reactions, leading to the formation of complex molecular architectures.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, due to the adjacent electron-withdrawing ketone and carboxylate groups, makes it an excellent dienophile for Diels-Alder reactions. acs.orgnih.goviupac.orgmasterorganicchemistry.comyoutube.com This [4+2] cycloaddition reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile, resulting in the formation of a new six-membered ring. acs.orgnih.goviupac.orgmasterorganicchemistry.comyoutube.com The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product.

The reactivity in Diels-Alder reactions is generally enhanced when the diene is electron-rich and the dienophile is electron-poor. youtube.com Therefore, this compound is expected to react readily with electron-donating dienes such as isoprene (B109036) and Danishefsky's diene. For instance, the reaction with cyclopentadiene (B3395910) would yield a bicyclo[2.2.1]heptene derivative. nih.gov In some cases, these reactions can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and accelerating the reaction. nsf.gov The endo product is often favored under kinetic control due to secondary orbital interactions. youtube.com Enzyme-catalyzed Diels-Alder reactions, or the action of "Diels-Alderases," have also been identified in the biosynthesis of natural products, highlighting the significance of this transformation. nih.govmdpi.com

Below is a table summarizing potential Diels-Alder reactions involving this compound as the dienophile.

DieneExpected ProductNotes
IsopreneSubstituted bicyclo[4.3.0]noneneThe regioselectivity will be influenced by the methyl group on the diene.
Danishefsky's DieneFunctionalized bicyclo[4.3.0]nonenoneThe silyl (B83357) enol ether moiety allows for further synthetic elaboration.
CyclopentadieneBicyclo[2.2.1]heptene derivativeA highly reactive diene due to its fixed s-cis conformation. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. nih.govlibretexts.org While specific examples involving the parent this compound are not extensively documented in readily available literature, derivatives of the cyclopentenone core can undergo such transformations.

One of the most well-known acs.orgacs.org-sigmatropic rearrangements is the Claisen rearrangement, which involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com For a derivative of this compound, such as an O-allyl ether of the corresponding enol, a Claisen rearrangement could be envisioned to introduce an allyl group at the C5 position. These rearrangements often proceed through a chair-like transition state and exhibit high diastereoselectivity. nih.gov

Another important class of sigmatropic rearrangements is the wikipedia.orgwikipedia.org-hydride shift. In substituted cyclopentadiene systems, rapid wikipedia.orgwikipedia.org-hydride shifts are known to occur, leading to the isomerization of the cyclopentadiene ring. libretexts.orgwikipedia.org For a derivative of this compound where the ketone has been reduced and eliminated to form a cyclopentadiene, such shifts would lead to a mixture of isomers. The activation energy for these shifts can be influenced by the substituents on the ring. acs.org

Cross-Coupling and Catalytic Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Transformations

The versatile functionality of this compound and its derivatives makes them suitable substrates for various palladium-catalyzed reactions.

The Heck reaction , which couples an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes. wikipedia.orgyoutube.com While direct Heck-type reactions on the enone double bond of this compound are less common, derivatives where a leaving group is introduced can participate in such couplings. For instance, a vinyl halide or triflate derivative of the cyclopentenone could be coupled with various alkenes. wikipedia.org The reaction is typically catalyzed by a palladium(0) species and requires a base. wikipedia.orglibretexts.org

The Tsuji-Trost reaction , or palladium-catalyzed allylic alkylation, is another key transformation. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of an allylic leaving group with a nucleophile. A derivative of this compound, for example, where the ketone is reduced to an alcohol and then converted to an acetate (B1210297), would be an excellent substrate for this reaction. The palladium catalyst forms a π-allyl complex, which is then attacked by a nucleophile. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of carbon and heteroatom nucleophiles at the allylic position. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.org

ReactionSubstrate DerivativePotential Product
Heck ReactionVinyl halide derivativeSubstituted cyclopentenone
Tsuji-Trost ReactionAllylic acetate derivativeAllylic alkylated cyclopentene

Asymmetric Catalysis Involving the Oxocyclopentene Core

The development of asymmetric catalytic methods for the functionalization of the oxocyclopentene core is of great interest for the synthesis of chiral molecules. A key strategy is the asymmetric conjugate addition, or Michael addition, of nucleophiles to the enone system. wikipedia.orgarkat-usa.org

This reaction can be catalyzed by chiral Lewis acids or organocatalysts, which activate the enone towards nucleophilic attack and control the stereochemical outcome. nsf.govarkat-usa.org A variety of nucleophiles, including organocuprates (Gilman reagents), can be added in a 1,4-fashion to the α,β-unsaturated ketone of this compound. iupac.orgyoutube.commasterorganicchemistry.com The use of chiral ligands on the copper or a chiral Lewis acid can induce high enantioselectivity in the formation of the new carbon-carbon bond at the β-position. wikipedia.org

For example, the addition of a dialkylcuprate in the presence of a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand can lead to the formation of a 3-substituted cyclopentanone with high enantiomeric excess. The resulting enolate can then be trapped with an electrophile to create a second stereocenter.

Stereoselective Conversions and Diastereocontrol

The existing stereocenters and functional groups on the this compound scaffold can be utilized to direct the stereochemical outcome of subsequent reactions, a concept known as diastereocontrol.

For instance, the reduction of the ketone in this compound can be performed stereoselectively to yield either the cis or trans alcohol, depending on the reducing agent and reaction conditions. This newly formed stereocenter can then influence the stereoselectivity of reactions at other positions on the ring.

Similarly, the epoxidation of the double bond in a derivative like methyl 4-hydroxycyclopent-2-enecarboxylate can be highly diastereoselective. The directing effect of the hydroxyl group can lead to the formation of the epoxide on the same face (syn) or the opposite face (anti) of the ring, depending on the epoxidation reagent used. For example, directed epoxidation with reagents like m-CPBA often leads to the syn-epoxide, while other conditions might favor the anti-product. These stereochemically defined epoxides are valuable intermediates for the synthesis of complex molecules, as they can be opened by various nucleophiles with high regioselectivity and stereocontrol.

Diastereoselective Additions to the Carbonyl and Alkene Moieties

The presence of both a carbonyl group and a Michael acceptor system in this compound allows for selective 1,2- or 1,4-additions. The stereochemical course of these additions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of directing groups.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction is a powerful tool for carbon-carbon bond formation at the β-position of the cyclopentenone ring. masterorganicchemistry.com The mechanism of conjugate addition involves the formation of a copper-enolate intermediate, which is then protonated to give the 3-substituted cyclopentanone. The stereoselectivity of this addition is often directed by the existing stereocenters in the molecule or by chiral ligands.

In contrast, harder organometallic reagents like Grignard reagents or organolithium compounds tend to favor 1,2-addition to the carbonyl group, although the regioselectivity can be influenced by factors such as steric hindrance and the presence of chelating agents. wikipedia.org The diastereoselectivity of these additions is a critical aspect, often governed by Felkin-Ahn or related models of asymmetric induction.

Interactive Table: General Diastereoselectivity of Additions to Cyclopentenone Systems

Nucleophile TypePredominant AdditionGeneral DiastereoselectivityControlling Factors
Organocuprates (R₂CuLi)1,4-Conjugate AdditionGenerally highSteric hindrance, existing stereocenters, chiral ligands
Grignard Reagents (RMgX)1,2-AdditionModerate to highFelkin-Ahn model, chelation control
Organolithium Reagents (RLi)1,2-AdditionModerate to highFelkin-Ahn model, solvent effects
Enolates1,4-Michael AdditionDependent on enolate geometryZimmerman-Traxler model, catalyst control

Chiral Auxiliary and Catalyst-Directed Stereocontrol

To achieve high levels of stereocontrol in the absence of a pre-existing stereocenter or to override the directing effect of an existing one, chemists employ chiral auxiliaries and asymmetric catalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. wikipedia.orgsigmaaldrich.com In the context of this compound, a chiral auxiliary could be appended, for example, by converting the ester to a chiral amide. The bulky chiral group would then sterically shield one face of the cyclopentenone ring, directing the attack of a nucleophile to the opposite face. For instance, N-enoyl oxazolidinethiones, which are structurally related to amides, have been shown to undergo highly diastereoselective conjugate addition of organocuprates. nih.gov

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. rsc.org Chiral amines, such as those derived from cinchona alkaloids or proline, can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated ketones with high enantioselectivity. mdpi.comnih.gov These catalysts typically activate the substrate by forming a chiral iminium ion or activate the nucleophile through hydrogen bonding interactions. beilstein-journals.org For example, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety have proven effective in promoting asymmetric Michael additions to enones. nih.govbeilstein-journals.org

While specific research detailing the application of chiral auxiliaries and catalysts for stereocontrolled reactions on this compound is not extensively documented in the surveyed literature, the successful application of these strategies to a wide range of other α,β-unsaturated systems strongly suggests their potential utility for this substrate.

Interactive Table: Common Strategies for Stereocontrol in Conjugate Additions

StrategyDescriptionKey Features
Chiral Auxiliary A chiral moiety temporarily attached to the substrate to direct the approach of a reagent.Stoichiometric use of the chiral source; high diastereoselectivity is often achievable; requires installation and removal steps.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate an enantiomerically enriched product.Substoichiometric use of the chiral source; high enantioselectivity is possible; more atom-economical.
Organocatalysis The use of small organic molecules as catalysts.Often metal-free, environmentally benign; various activation modes (iminium, enamine, hydrogen bonding).
Metal Catalysis The use of chiral metal-ligand complexes as catalysts.High turnover numbers and selectivities; broad substrate scope.

Strategic Applications in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Utility in Sesquiterpene Lactone Synthesis (e.g., Thapsigargin)

The guaianolide sesquiterpene lactones are a class of natural products characterized by a complex, highly oxygenated 5-7-5 fused ring system. Thapsigargin, a prominent member of this family, is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and has attracted significant attention as a target for total synthesis due to its complex structure and promising biological activity. nih.govacs.orgnih.gov The cyclopentenone core, structurally related to methyl 4-oxocyclopent-2-enecarboxylate, is a central feature in synthetic strategies targeting these molecules.

The total synthesis of complex molecules like thapsigargin requires a strategic retrosynthetic analysis, where the target molecule is conceptually deconstructed into simpler, commercially available starting materials. In several approaches to thapsigargin and related compounds, the intricate 5-7-5 carbocyclic core is disconnected to reveal a simpler cyclopentane (B165970) or cyclopentenone precursor. organic-chemistry.org For instance, the synthesis reported by the Ley group involved building the cyclopentane ring from a more elaborate cyclohexanone via a Favorskii rearrangement, a classic method that generates a five-membered ring with excellent stereocontrol. organic-chemistry.org This highlights the strategic importance of cyclopentane precursors in establishing the core structure and multiple stereocenters of the final natural product. The cyclopentenone motif serves as a linchpin for installing further complexity, including the seven-membered ring and the lactone portion.

The term "fused ring" refers to a structure where two rings share two adjacent atoms (bridgehead carbons), while in "bridged bicyclic" molecules, the bridgeheads are separated by "bridges" containing at least one atom. masterorganicchemistry.comyoutube.com The synthesis of thapsigargin necessitates the masterful construction of such a complex fused system. The cyclopentenone core of this compound provides a rigid scaffold upon which other rings can be built. Methodologies such as ring-closing metathesis (RCM) have been employed to form the seven-membered ring, starting from a precursor with two strategically placed olefinic handles attached to a five-membered ring. organic-chemistry.org The inherent reactivity of the enone system allows for conjugate additions and annulation reactions, which are powerful tools for building adjacent rings and creating the final guaianolide skeleton.

One of the greatest challenges in synthesizing natural products like thapsigargin is controlling the three-dimensional arrangement of atoms at multiple stereocenters; thapsigargin possesses a high percentage of skeletal carbons bearing an oxygen atom (53%). acs.org Synthetic strategies often rely on substrate-controlled reactions, where the existing stereochemistry of the molecule directs the outcome of subsequent transformations. acs.orgorganic-chemistry.org For example, in the Ley synthesis, an epoxidation of a TMS enol ether derived from a cyclopentanone (B42830) intermediate was used to introduce a hydroxyl group with specific stereochemistry. organic-chemistry.org Similarly, chelation-controlled reductions have been used to set the stereochemistry at other centers. acs.org The use of chiral auxiliaries or catalysts in reactions involving the cyclopentenone core allows for the enantioselective synthesis of key intermediates, ensuring that the final product is obtained as a single enantiomer, which is crucial for biological activity.

Application in Polyketide and Terpenoid Synthesis

Polyketides and terpenoids represent two of the largest and most diverse classes of natural products. Terpenoids are synthesized from five-carbon isoprene (B109036) precursors (IPP and DMAPP), while polyketide biosynthesis involves the sequential condensation of acetate (B1210297) units. nih.govnih.gov The cyclopentenone ring system is a common structural motif found in many bioactive molecules derived from these pathways, such as prostaglandins (B1171923) and certain fungal metabolites.

This compound serves as a valuable starting material for accessing these structures. Its enone functionality is ideal for Michael additions to append side chains, a key step in prostaglandin (B15479496) synthesis. Furthermore, the ketone and ester groups can be readily manipulated to install the various oxygenation patterns and functional groups characteristic of complex polyketides and terpenoids.

Enantioselective Synthesis of Chiral Building Blocks

The synthesis of a single, desired enantiomer of a chiral molecule is paramount in medicinal chemistry. This compound and related structures are frequently used as substrates in asymmetric reactions to generate versatile chiral building blocks. These building blocks, which possess one or more defined stereocenters, can then be elaborated into a wide range of more complex targets.

Various catalytic enantioselective methods can be applied. For example, asymmetric conjugate additions to the enone system using chiral catalysts can establish a stereocenter adjacent to the ester group. Asymmetric reductions of the ketone or the double bond can also be employed to create chiral alcohols or saturated cyclopentanes with high enantiomeric purity. Such strategies have been used to produce key intermediates for cyclopentanoid natural products like clavulones and jasmonates. acs.org The development of multicatalytic approaches, combining organocatalysts and metal catalysts, has further expanded the ability to create complex chiral molecules bearing quaternary stereocenters from simple cyclic ketones. nih.govrsc.org

Role in Pharmaceutical Intermediate Elaboration

Beyond the total synthesis of natural products, this compound is a key starting material for the elaboration of pharmaceutical intermediates. An intermediate is a molecule that is part of the synthetic sequence toward an active pharmaceutical ingredient (API). The structural features of the cyclopentenone ring are present in numerous pharmacologically active compounds. For instance, related dienone structures are found in certain prostaglandins that possess cytotoxic effects. researchgate.net The ability to functionalize the ring at multiple positions allows chemists to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for drug discovery. nih.gov While specific, large-scale pharmaceutical processes using this exact starting material are often proprietary, its classification as a pharmaceutical intermediate by chemical suppliers underscores its utility in this field. bldpharm.com

Mechanistic Insights and Reaction Pathway Elucidation

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of methyl 4-oxocyclopent-2-enecarboxylate is largely dictated by the principles of kinetic and thermodynamic control, particularly in cycloaddition reactions such as the Diels-Alder reaction. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the behavior of analogous systems provides a strong predictive framework.

In a typical Diels-Alder reaction, the formation of endo and exo products is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is generally under kinetic control, favoring the formation of the product with the lower activation energy, which is often the endo isomer due to favorable secondary orbital interactions. masterorganicchemistry.com As the temperature increases, the reaction becomes reversible, and the system moves towards thermodynamic equilibrium, favoring the more stable exo product, which minimizes steric hindrance. masterorganicchemistry.com

The thermodynamic parameters for a given reaction, such as the Diels-Alder reaction between a diene and a dienophile like this compound, can be estimated through computational methods. These calculations help in predicting the spontaneity and position of equilibrium for a reaction.

Table 1: Illustrative Thermodynamic Data for a Representative Diels-Alder Reaction

ParameterValue (Illustrative)Significance
Gibbs Free Energy of Activation (ΔG‡)Low to ModerateIndicates a feasible reaction under mild conditions.
Enthalpy of Reaction (ΔH)Negative (Exothermic)The formation of new sigma bonds makes the reaction energetically favorable.
Entropy of Reaction (ΔS)NegativeThe combination of two molecules into one leads to a decrease in disorder.

Note: The values in this table are illustrative and based on general principles of Diels-Alder reactions. Specific values for reactions involving this compound would require dedicated experimental or computational studies.

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification of transient species such as intermediates and transition states. For reactions involving this compound, such as Michael additions and Nazarov cyclizations, the structures of these fleeting species determine the reaction pathway and final products.

In a Michael addition , a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. The reaction proceeds through a resonance-stabilized enolate intermediate. masterorganicchemistry.com The stability of this intermediate is a key factor influencing the reaction rate. The transition state for this addition involves the partial formation of the new carbon-carbon bond and the delocalization of the negative charge onto the oxygen atom of the carbonyl group.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones. While this compound itself is a cyclopentenone, its precursors, divinyl ketones, undergo this cyclization. The key step is a 4π-electrocyclic ring closure of a pentadienyl cation intermediate, which is generated by the activation of a divinyl ketone with a Lewis or Brønsted acid. masterorganicchemistry.com The reaction proceeds through a conrotatory process as dictated by the Woodward-Hoffmann rules, leading to an oxyallyl cation intermediate that then eliminates a proton to form the cyclopentenone ring.

Table 2: Key Intermediates and Transition States in Relevant Reactions

ReactionKey Intermediate(s)Key Transition State(s)
Michael Addition Resonance-stabilized enolateStructure with partial C-C bond formation and charge delocalization.
Nazarov Cyclization Pentadienyl cation, Oxyallyl cation4π-electrocyclic transition state.
Diels-Alder Reaction (Often concerted, no distinct intermediate)A highly ordered, cyclic arrangement of the diene and dienophile.

Computational chemistry plays a vital role in mapping the potential energy surfaces of these reactions, allowing for the theoretical characterization of both intermediates and transition states. nih.gov

Elucidation of Stereochemical Outcomes

The stereochemistry of products formed from reactions of this compound is of paramount importance, especially in the synthesis of complex natural products and pharmaceuticals. The stereochemical outcome is determined by the geometry of the transition state and the mode of approach of the reactants.

In conjugate addition reactions , the facial selectivity of the nucleophilic attack on the double bond is crucial. For a planar enone system, the nucleophile can attack from either the re or si face. The presence of existing stereocenters in the nucleophile or the use of chiral catalysts can direct the attack to one face preferentially, leading to a high degree of diastereoselectivity or enantioselectivity. nih.gov The use of chiral auxiliaries attached to the nucleophile or the Michael acceptor is a common strategy to control the stereochemical outcome. nih.gov

In the context of the Diels-Alder reaction , the endo rule is a well-established principle that often predicts the major product under kinetic control. This preference for the endo isomer is attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile. masterorganicchemistry.com However, as mentioned, this selectivity can be overturned under thermodynamic control.

Table 3: Factors Influencing Stereochemical Outcomes

Reaction TypeKey Influencing FactorsTypical Outcome
Conjugate Addition - Chiral catalysts- Chiral auxiliaries- Substrate control (existing stereocenters)High enantioselectivity and/or diastereoselectivity.
Diels-Alder Reaction - Secondary orbital interactions (kinetic control)- Steric hindrance (thermodynamic control)Endo product favored kinetically, exo product favored thermodynamically.

The precise control over stereochemistry remains a significant area of research, with the development of new catalysts and methodologies continually refining our ability to synthesize specific stereoisomers.

Advanced Spectroscopic and Chromatographic Methods in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, allowing for the unambiguous assignment of a compound's constitution and stereochemistry.

In the synthesis of cyclopentenone systems, NMR is critical for confirming the structure of key intermediates. For instance, in the synthesis of a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, ¹H and ¹³C NMR were used to characterize the product. wikipedia.org The ¹H NMR spectrum showed characteristic signals for the methylene (B1212753) protons and the methoxy (B1213986) group, while the ¹³C NMR spectrum confirmed the presence of the carbonyl, ester, and olefinic carbons. wikipedia.org

The complete assignment of proton and carbon signals is often achieved through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.gov For example, a COSY experiment reveals proton-proton coupling networks, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbons, respectively. nih.gov This comprehensive analysis allows for the precise mapping of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Cyclopentenone Derivative Data presented is for a structurally related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, as a representative example. wikipedia.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₂2.53–2.55 (m, 2H)27.6
CH₂2.85–2.87 (m, 2H)35.7
OCH₃3.87 (s, 3H)52.7
C=C-Br-138.4
C=O (ester)-164.0
C=C6.76 (dd, J = 3.0, 2.0 Hz, 1H)164.9
C=O (ketone)-209.3

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In synthetic research, it is invaluable for confirming the molecular weight of a target compound and for monitoring the progress of a reaction by observing the appearance of product ions and the disappearance of reactant ions.

Electron ionization (EI) is a common MS technique that provides a fragmentation pattern unique to a specific molecule, often referred to as its "molecular fingerprint." This fragmentation can provide structural information about the compound. For instance, the mass spectrum of 2-cyclopenten-1-one, a parent structure to Methyl 4-oxocyclopent-2-enecarboxylate, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov

In the context of reaction monitoring, techniques like Electrospray Ionization (ESI) MS can be used to analyze crude reaction mixtures, providing real-time information on the formation of intermediates and products. This allows chemists to optimize reaction conditions such as temperature, reaction time, and catalyst loading.

Table 2: Representative Mass Spectrometry Data for a Cyclopentenone Derivative Data presented is for the parent compound, 2-Cyclopenten-1-one, as a representative example. nist.gov

Technique m/z (Relative Intensity, %) Assignment
Electron Ionization (EI)112 (M⁺)Molecular Ion
84[M-CO]⁺
55[C₄H₇]⁺

Chromatographic Techniques for Purification and Separation in Synthetic Pathways

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of this compound and its analogs, chromatographic methods are essential for isolating the desired product from unreacted starting materials, byproducts, and catalysts.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the separation of components can be visualized, indicating the consumption of reactants and the formation of products. For example, in the synthesis of a cyclopentenone precursor, TLC with a 30% ethyl acetate-hexane eluent was used to follow the reaction's progression. nih.gov

Column Chromatography is a preparative technique used to purify compounds on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the components at different rates, leading to their separation. The synthesis of chiral cyclopentenones often employs column chromatography to separate diastereomeric intermediates. acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity. It is widely used to determine the purity of a synthesized compound and can be employed to separate enantiomers using a chiral stationary phase. HPLC methods for the analysis of cyclopentanone (B42830) and its derivatives have been developed using reversed-phase columns with mobile phases typically consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com

Gas Chromatography (GC) is another high-resolution separation technique suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. GC can be used to analyze the purity of cyclopentenone derivatives and, when coupled with a mass spectrometer (GC-MS), provides a powerful tool for both separation and identification. The analysis of cyclopentanone derivatives using GC with flame ionization detection (FID) or mass spectrometry has been reported. nrel.gov

Table 3: Overview of Chromatographic Techniques in Cyclopentenone Synthesis

Technique Application Typical Stationary Phase Typical Mobile Phase/Eluent
Thin-Layer Chromatography (TLC)Reaction MonitoringSilica GelEthyl Acetate (B1210297)/Hexane Mixtures
Column ChromatographyPurificationSilica GelGradient of Ethyl Acetate in Hexane
High-Performance Liquid Chromatography (HPLC)Purity Analysis, Separation of IsomersC18 (Reversed-Phase)Acetonitrile/Water with Formic or Phosphoric Acid
Gas Chromatography (GC)Purity Analysis of Volatile CompoundsPolysiloxane-basedHelium or Nitrogen (Carrier Gas)

X-ray Crystallography for Absolute Configuration Determination in Synthetic Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thepharmajournal.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org While obtaining suitable crystals can be a challenge, the structural information gleaned is unambiguous and provides precise bond lengths, bond angles, and stereochemical relationships.

In the synthesis of complex molecules with multiple stereocenters, such as certain functionalized cyclopentenone derivatives, X-ray crystallography is the gold standard for structural proof. For example, the crystal structure of a DASA-functionalized cyclopentenone derivative revealed its precise three-dimensional arrangement and intermolecular interactions in the solid state. acs.org Such detailed structural knowledge is crucial for understanding reaction mechanisms, designing new catalysts, and establishing structure-activity relationships in medicinal chemistry. The determination of the crystal structure of a complex molecule can confirm the stereochemical outcome of a synthetic transformation. nih.gov

Computational and Theoretical Chemistry Studies of Methyl 4 Oxocyclopent 2 Enecarboxylate

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the reactivity of organic molecules. For Methyl 4-oxocyclopent-2-enecarboxylate, DFT calculations can elucidate its behavior in various chemical transformations.

Detailed research findings from DFT studies on related cyclopentenone systems show that this methodology can accurately predict reaction pathways and energetics. For instance, DFT has been employed to study the potential energy surfaces of reactions involving cyclopentenone derivatives, such as their interaction with hydroxyl radicals. organic-chemistry.org These calculations help in identifying the most likely sites of attack and the activation barriers for different reaction channels, such as addition to the double bond or hydrogen abstraction. organic-chemistry.org

One of the most relevant applications of DFT for this molecule is in understanding its formation via reactions like the Nazarov cyclization. The Nazarov cyclization is a 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. researchgate.netwikipedia.org DFT calculations are instrumental in mapping the multi-step mechanism of this reaction, which involves the formation of a pentadienyl cation intermediate upon activation by a Lewis or Brønsted acid. wikipedia.org The theory can predict the activation energies for the key steps: cation formation, electrocyclic ring closure, and subsequent proton loss to yield the final product. wikipedia.org

Furthermore, DFT can be used to understand and predict the regioselectivity and stereoselectivity of reactions. For substituted divinyl ketones, DFT helps explain why certain isomers are formed preferentially by calculating the energies of the transition states leading to different products. wikipedia.org The electron-donating or -withdrawing nature of substituents, such as the methyl and carboxylate groups in this compound, can be modeled to predict their influence on the reaction's outcome. wikipedia.org

The reactivity of the α,β-unsaturated carbonyl moiety towards nucleophilic attack can also be quantified using DFT-derived descriptors. Parameters like the Fukui function and the local electrophilicity index can pinpoint the carbon atoms most susceptible to nucleophilic addition. Similarly, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's electronic behavior in pericyclic reactions and with various reagents.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

DescriptorCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVIndicates the ability to donate electrons; relevant for reactions with electrophiles.
LUMO Energy-1.5 eVIndicates the ability to accept electrons; relevant for reactions with nucleophiles (e.g., Michael addition).
HOMO-LUMO Gap5.7 eVRelates to the kinetic stability and electronic excitation energy of the molecule.
Electrophilicity Index (ω)2.9 eVA global measure of electrophilicity; higher values suggest greater reactivity towards nucleophiles.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Energy Landscapes Relevant to Synthetic Design

The three-dimensional shape and flexibility of this compound are critical to its reactivity, particularly in stereoselective synthesis. Conformational analysis using computational methods can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

The cyclopentenone ring is not perfectly planar and can exist in various puckered conformations, often described as envelope or twist forms. DFT calculations can optimize the geometry of these different conformers and determine their relative energies. researchgate.net For this compound, the orientation of the methyl and methoxycarbonyl substituents adds another layer of conformational complexity. The rotation around the C-C single bonds connecting these groups to the ring also has associated energy barriers that can be calculated.

Understanding the energy landscape is crucial for designing synthetic routes where the stereochemical outcome is dependent on the molecule's preferred conformation. For example, in a diastereoselective addition reaction, the incoming reagent will preferentially attack one face of the cyclopentenone ring. The ratio of the resulting diastereomers often depends on the relative population of different ground-state conformers, which can be predicted from their DFT-calculated energies using the Boltzmann distribution. researchgate.net

Computational studies on similar cyclic systems have shown that DFT can reproduce experimental inversion barriers with high accuracy (often within 1-2 kcal/mol). nih.gov These calculations provide valuable insights into the effect of substituents on the ring's flexibility and can guide the design of new stereoselective reactions. nih.gov

Table 2: Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol) (Illustrative)Key Dihedral Angle (Illustrative)Description
Envelope (C=O flap)0.0C1-C2-C3-C4 = 15°One atom is out of the plane of the other four.
Twist (C-C half-chair)1.2C5-C1-C2-C3 = -20°Two adjacent atoms are displaced on opposite sides of the plane.
Planar (Transition State)4.5C1-C2-C3-C4 = 0°Represents the energy barrier for pseudorotation between puckered forms.

Note: This table provides an illustrative example of the type of data generated from a conformational analysis study. The specific conformers and energies would need to be determined by detailed calculations.

Molecular Dynamics Simulations of Reaction Processes

While DFT calculations are excellent for studying stationary points on a potential energy surface (like reactants, products, and transition states), Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. By combining DFT with MD (a method known as ab initio MD or AIMD), it is possible to simulate the actual trajectory of a reaction as it occurs.

MD simulations have been used to investigate reaction mechanisms in complex environments, such as the Nazarov cyclization occurring within the confined space of a supramolecular cage. acs.org In such a study, MD can reveal how the host-guest interactions influence the reaction pathway and affect the Gibbs energy profile of the reaction. acs.org For a reaction leading to this compound, MD simulations could be used to:

Visualize the step-by-step process of bond formation and breaking during the cyclization.

Understand the role of solvent molecules in stabilizing intermediates and transition states.

Simulate the dynamic behavior of the molecule, including ring puckering and substituent rotation, at a given temperature.

Explore how the molecule interacts with a catalyst surface or the active site of an enzyme.

By running simulations over picoseconds or nanoseconds, MD can capture the dynamic events that are averaged out in static DFT calculations, providing a more complete picture of the reaction process.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable in confirming the structure of a synthesized compound like this compound. DFT methods can calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra with a useful degree of accuracy. nih.govscielo.org.mx

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared directly with experimental data to aid in peak assignment and confirm the proposed structure. Discrepancies between calculated and experimental spectra can often point to incorrect structural assignments or suggest the presence of unexpected conformational or electronic effects.

Similarly, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. scielo.org.mx The resulting predicted IR spectrum can be compared with the experimental FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can typically be brought into good agreement by applying a standard scaling factor. scielo.org.mx This allows for the confident assignment of key vibrational bands, such as the C=O stretches of the ketone and ester groups, and the C=C stretch of the enone system.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (DFT, Illustrative)Experimental Value (Typical)Assignment
¹³C NMR Chemical Shift (ppm)
Carbonyl (Ketone)205.5~208C=O
Carbonyl (Ester)170.1~172O-C=O
Olefinic Cα138.2~140C=C-C=O
Olefinic Cβ165.8~168C=C-C=O
IR Vibrational Frequency (cm⁻¹)
C=O Stretch (Ketone)1735~1720Conjugated five-membered ring ketone
C=O Stretch (Ester)1755~1740Saturated ester
C=C Stretch (Enone)1630~1615α,β-unsaturated system

Note: The predicted values are illustrative and would be the result of specific DFT calculations (e.g., using the B3LYP functional and a suitable basis set). Experimental values are typical for the functional groups listed.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations

The reactivity of the cyclopentenone core in methyl 4-oxocyclopent-2-enecarboxylate, characterized by its electrophilic double bond and enone system, makes it a prime candidate for a wide array of catalytic transformations. Current research is actively seeking to develop more efficient, selective, and sustainable catalytic systems to functionalize this key intermediate.

A significant area of focus is the advancement of asymmetric catalysis to control the stereochemistry of reactions such as conjugate additions, hydrogenations, and cycloadditions. The development of novel chiral organocatalysts and transition-metal complexes is critical for accessing enantiomerically pure products, which are often essential for biological applications. For instance, the use of amine-based organocatalysts for the conjugate addition of various nucleophiles to the cyclopentenone ring is a promising strategy for creating stereogenic centers with high enantioselectivity.

Furthermore, research into photocatalysis and electrocatalysis is opening new pathways for the transformation of this compound. These methods can enable reactions under mild conditions that are often not achievable through traditional thermal methods, potentially leading to novel reactivity patterns and the synthesis of unique molecular architectures.

Table 1: Examples of Catalytic Transformations Being Explored

Transformation Catalyst Type Potential Products
Asymmetric Conjugate Addition Chiral Organocatalysts, Transition-Metal Complexes Chiral functionalized cyclopentanones
Selective Hydrogenation Homogeneous and Heterogeneous Catalysts Substituted cyclopentanones and cyclopentanols
[4+2] Cycloaddition Lewis Acids, Organocatalysts Bicyclic and polycyclic frameworks
Photocatalytic Radical Reactions Photoredox Catalysts Novel C-C and C-X bond formations

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms, including flow chemistry and robotic systems, represents a significant step towards accelerating drug discovery and process development. Automated systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or sensitive reactions.

Flow chemistry, in particular, is well-suited for the multistep synthesis of complex molecules derived from this compound. By connecting multiple reaction steps in a continuous sequence, flow chemistry can minimize manual handling and purification steps, leading to a more efficient and streamlined synthetic process. This approach is being explored for the synthesis of prostaglandin (B15479496) analogs and other biologically active compounds where the cyclopentenone core is a key structural feature.

The development of high-throughput screening methods in conjunction with automated synthesis will enable the rapid exploration of a wide range of reaction conditions and substrates. This will facilitate the discovery of new reactions and the optimization of existing ones, further expanding the synthetic utility of this compound.

Exploration of New Synthetic Targets and Methodologies

While this compound is a well-established precursor for prostaglandins (B1171923), ongoing research is focused on leveraging its reactivity to access a broader range of complex and novel molecular architectures. A key strategy involves its use as a dienophile or a precursor to highly reactive intermediates in cycloaddition reactions.

For example, the in-situ generation of cyclopentadienone intermediates from derivatives of this compound can be utilized in [4+2] cycloaddition reactions to construct intricate polycyclic systems. orgsyn.org The reaction of a bromo-substituted derivative with a base can generate a transient cyclopentadienone, which readily dimerizes or reacts with other dienes to form complex adducts. orgsyn.org

Furthermore, the development of new synthetic methodologies that exploit the unique reactivity of the cyclopentenone ring is an active area of investigation. This includes the exploration of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, to rapidly build molecular complexity from this relatively simple starting material. These new methods will enable the synthesis of novel scaffolds for drug discovery and materials science.

Table 2: Selected Synthetic Methodologies and Targets

Methodology Intermediate/Precursor Resulting Structure
[4+2] Cycloaddition Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate Indanones and other polycyclic systems orgsyn.org
Conjugate Addition This compound Functionalized cyclopentanones
Cascade Reactions Functionalized cyclopentenones Complex polycyclic and spirocyclic compounds

Sustainability and Scalability in Industrial Synthesis

As the demand for enantiomerically pure building blocks in the pharmaceutical and fine chemical industries grows, so does the need for sustainable and scalable synthetic processes. A key focus for the industrial synthesis of this compound and its derivatives is the implementation of green chemistry principles.

This includes the use of more environmentally benign solvents, such as cyclopentyl methyl ether, which has a lower environmental impact compared to traditional solvents. rsc.org The development of catalytic systems that can operate in water or other green solvents is also a high priority. Biocatalysis, using enzymes to perform key transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, enzymatic resolutions or reductions can provide access to chiral intermediates with high enantiopurity under mild conditions.

Furthermore, designing synthetic routes that are more atom-economical and generate less waste is crucial for large-scale production. This involves minimizing the use of protecting groups and developing catalytic processes that can replace stoichiometric reagents. The ultimate goal is to develop a manufacturing process for this compound and its derivatives that is not only economically viable but also environmentally responsible. Recent advancements in sustainable synthesis, such as catalyst-free Diels-Alder reactions for creating complex cyclohexene (B86901) frameworks from bio-based materials, highlight the potential for developing greener routes for related cyclic compounds. rsc.org

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 2
Methyl 4-oxocyclopent-2-enecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.